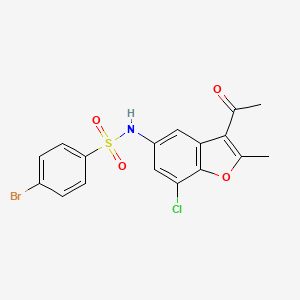

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

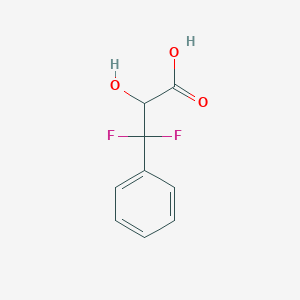

“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 954270-87-2 . It has a molecular weight of 243.31 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “this compound” and related compounds has been explored in several studies . For instance, one method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . Another approach involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 243.31 .Applications De Recherche Scientifique

Selective Mesylation and Synthetic Utility

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide demonstrates utility in selective mesylation reactions, providing an effective approach for differentiating amino groups within molecules. This characteristic is crucial for synthesizing complex molecules where selective reactivity is needed. For instance, in a study by Sun Young Kim et al., 1H-Benzotriazol-1-yl methanesulfonate was shown to be a regioselective N-mesylating reagent, offering insights into the mesylation process that could be applicable to compounds with similar functional groups (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Aromatic and Aliphatic Benzothiazoles

The synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids showcases another application of related methodologies. Methanesulfonic acid/SiO2 has been found to expedite the synthesis of these compounds, demonstrating the role of methanesulfonic acid derivatives in facilitating chemical transformations. This method's simplicity and efficiency, highlighted by H. Sharghi and O. Asemani, underline the compound's potential in synthetic organic chemistry (Sharghi & Asemani, 2009).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), important targets in cancer therapy. The study by Markian M. Stec et al. explored various 6,5-heterocycles to improve metabolic stability, aiming to reduce or eliminate metabolic deacetylation associated with benzothiazole derivatives (Stec et al., 2011).

Electrophysiological Activity

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to this compound, reveal their potential as selective class III agents. These compounds, studied by T. K. Morgan et al., indicate the viability of the 1H-imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity (Morgan et al., 1990).

Fluorescent Probes and Corrosion Inhibitors

Moreover, the synthesis and photophysical properties of fluorescent compounds related to this compound have been explored for their excited state intramolecular proton-transfer fluorescence, showing applications in detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993). Additionally, benzothiazole derivatives have been studied as corrosion inhibitors, highlighting their application in protecting materials against corrosion in acidic environments (Hu et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds could involve further exploration of their potential as therapeutic agents. For instance, one study found that a novel series of benzothiazole–piperazine hybrids showed promise as multifunctional ligands against Alzheimer’s disease .

Mécanisme D'action

Target of Action

The primary target of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within cells and modulating metabolic processes such as glucose homeostasis .

Mode of Action

This compound interacts with its target, 11beta-HSD1, by inhibiting its activity . This inhibition prevents the conversion of inactive glucocorticoids to their active forms, thereby reducing the levels of active glucocorticoids within cells .

Biochemical Pathways

The inhibition of 11beta-HSD1 by this compound affects the glucocorticoid pathway. By reducing the levels of active glucocorticoids, it can influence various downstream effects, including the regulation of glucose, protein, and lipid metabolism, as well as immune response and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of glucocorticoid action within cells. By inhibiting 11beta-HSD1, it reduces the levels of active glucocorticoids, which can lead to alterations in glucose, protein, and lipid metabolism, as well as immune response and inflammation .

Propriétés

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNIKKCPFLEDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2890794.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)